SpStrongylocin 1 is a recombinant peptide derived from the purple sea urchin, Strongylocentrotus purpuratus. This compound is part of a family of antimicrobial peptides known as strongylocins, which are recognized for their ability to combat various pathogens, including both Gram-positive and Gram-negative bacteria. The growing interest in SpStrongylocin 1 stems from its potential applications in biomedical research and therapeutic development, particularly in the field of antimicrobial resistance.
SpStrongylocin 1 was isolated from the expressed sequence tag records of Strongylocentrotus purpuratus in GenBank, indicating its genetic basis and evolutionary significance. It belongs to the class of antimicrobial peptides, which are short sequences of amino acids that play a crucial role in the innate immune response across various species. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death.
The synthesis of SpStrongylocin 1 typically involves recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then transformed into a suitable host organism, often Escherichia coli. The following steps outline the synthesis process:
The purification process typically involves multiple steps including:
Quantification of protein concentration is performed using assays such as the Bicinchoninic Acid assay or spectrophotometric methods.
The molecular structure of SpStrongylocin 1 consists of a sequence of amino acids that fold into a specific three-dimensional conformation essential for its biological activity. While detailed structural data may vary, antimicrobial peptides like SpStrongylocin 1 commonly exhibit amphipathic properties, allowing them to interact effectively with lipid membranes.
The precise amino acid sequence and corresponding molecular weight can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide insights into the peptide's structure-function relationships.
SpStrongylocin 1 primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects, leading to membrane disruption. This mechanism involves:
Studies often employ fluorescence assays or electron microscopy to visualize the effects of SpStrongylocin 1 on bacterial cells, providing qualitative and quantitative data on its antimicrobial efficacy.
The mechanism by which SpStrongylocin 1 exerts its antimicrobial effects can be summarized as follows:
Research findings indicate that SpStrongylocin 1 demonstrates significant antimicrobial activity against various pathogens, with varying degrees of effectiveness dependent on concentration and environmental conditions (e.g., pH, ionic strength).
SpStrongylocin 1 typically exhibits:
Key chemical properties include:
Relevant analyses may involve circular dichroism spectroscopy to assess secondary structure or high-performance liquid chromatography for purity assessment.
SpStrongylocin 1 has several potential scientific applications:
The strongylocin gene family exhibits conserved genomic architecture across Strongylocentrotus species. Genes encode prepropeptides with an N-terminal signal sequence, a proregion, and a mature cationic peptide. Comparative genomics reveals syntenic conservation of the strongylocin locus in S. purpuratus and S. droebachiensis, indicating an ancestral origin predating their speciation [2] [9].
SpStrongylocin-1 shares 68% sequence identity with SdStrongylocin-1 from S. droebachiensis, diverging primarily in linker regions between cysteine residues. Both peptides retain a conserved core motif (CX₃CX₅CCX₄C) critical for disulfide bond formation [2]. Functional analyses show:
Table 1: Comparative Features of Strongylocin Variants
Feature | SpStrongylocin-1 (S. purpuratus) | SdStrongylocin-1 (S. droebachiensis) |
---|---|---|
Peptide Length | 32 aa | 34 aa |
Cysteine Residues | 8 (25%) | 8 (23.5%) |
Core Motif | CX₃CX₅CCX₄C | CX₃CX₅CCX₄C |
Brominated Tryptophan | 1 (Trp-19) | 1 (Trp-21) |
MIC vs. E. coli | 1.5 μM | 1.0 μM |
The cysteine-rich domain (CRD) of SpStrongylocin-1 belongs to the Group B scavenger receptor cysteine-rich (SRCR) superfamily, characterized by 6–8 conserved cysteines forming 3–4 disulfide bonds [10] [3]. Key evolutionary insights include:
Table 2: Cysteine-Rich Domain Features in Marine Invertebrate AMPs
AMP Class | Species | Cysteine Pattern | Disulfide Bonds | Evolutionary Clade |
---|---|---|---|---|
SpStrongylocin | S. purpuratus | C-C-CX₃C-CC | 4 | Deuterostomia |
Holothuroidin | Parastichopus parvimensis | C-CX₆C-CXC | 3 | Deuterostomia |
Mytilin B | Mytilus galloprovincialis | CXCX₃CX₅C | 3 | Protostomia |
Penaeidin | Penaeus vannamei | CX₇CX₃CXC | 3 | Protostomia |
As echinoderms lack adaptive immunity, AMPs like SpStrongylocin-1 are critical first-line defenses. Its evolutionary significance includes:
Mechanistically, SpStrongylocin-1 disrupts bacterial membranes via electrostatic interactions with phosphatidylglycerol head groups. Its cationic charge (+7 at pH 7.0) facilitates binding to anionic lipids, while hydrophobic domains (e.g., brominated tryptophan) embed into acyl chains, causing osmotic lysis [1] [2]. This mechanism is evolutionarily conserved in marine invertebrates, as seen in analogous AMPs from mollusks (e.g., mytilins) and crustaceans (e.g., penaeidins) [10].
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